![molecular formula C18H22N2O4S B4987192 N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4987192.png)
N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide, commonly known as MDL-72222, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonylureas, which are widely used in the treatment of diabetes. However, the focus of
Mechanism of Action
MDL-72222 acts by binding to the sulfonylurea receptor subunit of the KATP channel, leading to the closure of the channel and subsequent depolarization of the cell membrane. This triggers the release of insulin from the pancreatic beta cells.
Biochemical and Physiological Effects:
The inhibition of KATP channels by MDL-72222 has several biochemical and physiological effects. It leads to an increase in intracellular calcium concentration, which in turn activates several signaling pathways involved in insulin secretion. The resulting increase in insulin release can be used to study the regulation of glucose homeostasis and the pathophysiology of diabetes.
Advantages and Limitations for Lab Experiments
MDL-72222 has several advantages as a research tool. It is highly specific for the KATP channel and does not affect other ion channels or receptors. This makes it a valuable tool for studying the role of KATP channels in insulin secretion. However, MDL-72222 has some limitations as well. It is not suitable for in vivo studies as it does not cross the blood-brain barrier. Additionally, its potency can vary depending on the experimental conditions.
Future Directions
There are several future directions for research on MDL-72222. One area of interest is the study of the role of KATP channels in other tissues besides the pancreas. MDL-72222 could be used to investigate the role of KATP channels in the heart, brain, and other organs. Another potential application is the development of new drugs that target KATP channels for the treatment of diabetes and other metabolic disorders.
Conclusion:
MDL-72222 is a valuable tool for studying the physiological and biochemical mechanisms of insulin secretion. It acts by inhibiting the KATP channels and triggering the release of insulin from the pancreatic beta cells. MDL-72222 has several advantages as a research tool, but also some limitations. Future research on MDL-72222 could lead to new insights into the role of KATP channels in health and disease.
Synthesis Methods
MDL-72222 can be synthesized using a multistep process that involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with N-methyl-N-phenylglycine. The resulting intermediate is then treated with sodium hydroxide to obtain the final product.
Scientific Research Applications
MDL-72222 has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the adenosine triphosphate-sensitive potassium (KATP) channels, which play a crucial role in regulating insulin secretion. This makes MDL-72222 a valuable tool for studying the physiological and biochemical mechanisms of insulin secretion.
properties
IUPAC Name |
2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-10-16(24-4)17(11-14(13)2)25(22,23)20(3)12-18(21)19-15-8-6-5-7-9-15/h5-11H,12H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRIEDSRDMQHOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-phenylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.